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molecular formula C7H12O2 B3044763 2-Allyloxy-tetrahydro-furan CAS No. 1004-30-4

2-Allyloxy-tetrahydro-furan

Cat. No. B3044763
M. Wt: 128.17 g/mol
InChI Key: AZHZKKLTFVPMMB-UHFFFAOYSA-N
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Patent
US05254702

Procedure details

The procedure of Example 1 is followed with 4-hydroxybutanal (250 g of 11.0 wt. % solution, 0.31 mol, 1.0 eq.), allyl alcohol (13.8 g, 0.24 mol, 0.80 eq.), and hexanes (500 mL). Concentrated sulfuric acid (0.5 mL) is used in place of the ion-exchange resin. After stirring for 18 h at room temperature the hexane phase contains 5.96% of 2-allyloxytetrahydrofuran (21.3 g, 70% yield). The aqueous phase contains 5.3% of 4-hydroxybutanal and 1.9% of allyl alcohol.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH:5]=[O:6].[CH2:7](O)[CH:8]=[CH2:9].S(=O)(=O)(O)O>CCCCCC>[CH2:9]([O:6][CH:5]1[CH2:4][CH2:3][CH2:2][O:1]1)[CH:8]=[CH2:7]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
OCCCC=O
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
C(C=C)O
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
hexanes
Quantity
500 mL
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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